N-Allylbenzamide

Description

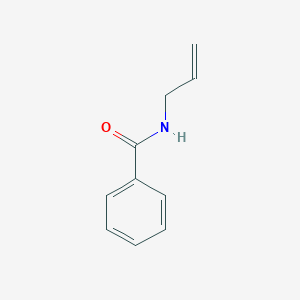

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVRLFWTIGWXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308592 | |

| Record name | N-Allylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10283-95-1 | |

| Record name | N-Allylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010283951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-allyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ALLYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Allylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLW64DEK7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Allylbenzamide chemical properties and structure

An In-depth Technical Guide to N-Allylbenzamide: Properties, Synthesis, and Applications

Introduction

N-Allylbenzamide (CAS No. 10283-95-1) is a substituted amide that serves as a versatile and valuable intermediate in the field of organic synthesis.[1][2] Structurally, it incorporates a rigid, aromatic benzoyl moiety and a flexible, reactive allyl group, a combination that provides a unique platform for chemical transformations. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of N-Allylbenzamide's chemical properties, structure, synthesis, and its burgeoning role as a precursor in the creation of complex molecular architectures, particularly within medicinal chemistry. Its IUPAC name is N-prop-2-enylbenzamide.[2]

Chemical Structure and Physicochemical Properties

The molecular structure of N-Allylbenzamide consists of a benzene ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with an allyl group (prop-2-en-1-yl). This arrangement of atoms imparts a specific set of physical and chemical characteristics that are crucial for its application in synthesis.

Caption: 2D structure of N-Allylbenzamide (C10H11NO).

The physicochemical properties of N-Allylbenzamide are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [1][2][3] |

| Molecular Weight | 161.20 g/mol | [1][2] |

| CAS Number | 10283-95-1 | [1][2][3][4] |

| Melting Point | 22.5 °C | [4] |

| Boiling Point | 331.5 °C at 760 mmHg | [3][4] |

| Density | 1.02 g/cm³ | [3][4] |

| Flash Point | 194 °C | [3][4] |

| Water Solubility | Log10(S) = -2.05 mol/L | [5] |

| LogP (Octanol/Water) | 2.177 | [5] |

| Refractive Index | 1.531 | [4] |

Spectroscopic Characterization

The identity and purity of N-Allylbenzamide are typically confirmed using a suite of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, it is important to note the availability of reference spectra. ¹³C NMR and GC-MS data are available in public databases, which are indispensable for researchers to verify their synthesized material against a known standard.[2] For instance, the presence of characteristic signals for the carbonyl carbon, aromatic carbons, and the carbons of the allyl group in the ¹³C NMR spectrum provides definitive structural confirmation.[6]

Synthesis and Reactivity

Synthesis Pathways

The synthesis of N-Allylbenzamide can be approached through several routes. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.

-

Classical Acylation (Schotten-Baumann Reaction): The most direct and traditional method involves the reaction of benzoyl chloride with allylamine . This reaction is typically performed in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct. This method is robust, high-yielding, and widely used for laboratory-scale synthesis.

-

Palladium-Catalyzed Hydroarylation: A more modern and elegant approach involves the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids.[7] This method offers a more convergent and efficient pathway, allowing for the construction of a diverse array of N-allylbenzamide derivatives by varying the boronic acid coupling partner.[7] This strategy is particularly valuable for creating libraries of related compounds for screening purposes in drug discovery.

Caption: Key synthetic routes to N-Allylbenzamide.

Core Reactivity

N-Allylbenzamide is a rich substrate for chemical modification due to its distinct functional groups:

-

The Amide Bond: While generally stable, the amide linkage can be hydrolyzed under strong acidic or basic conditions.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents to modify the electronic properties and steric profile of the molecule.

-

The Allyl Group: The terminal double bond is the most reactive site, susceptible to a wide range of transformations including hydrogenation, halogenation, epoxidation, and hydroboration. It is also a key participant in sigmatropic rearrangements, such as the palladium-catalyzed aza-Claisen rearrangement, which can be used to form new carbon-carbon bonds.[8]

This trifecta of reactivity makes N-allylbenzamides excellent starting materials for generating molecular complexity.[9]

Applications in Research and Drug Development

While N-Allylbenzamide itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial building block in the synthesis of biologically active compounds.

-

Precursor to N-Heterocycles: N-allylamides are valuable precursors for synthesizing N-heterocycles like oxazolines.[7] These five-membered heterocyclic structures are prevalent in pharmaceuticals, agrochemicals, and are used as chiral ligands in asymmetric catalysis.[7]

-

Scaffold in Medicinal Chemistry: The N-substituted benzamide framework is a well-established pharmacophore in drug discovery. Research into derivatives has yielded compounds with significant therapeutic potential. For example:

-

Antitumor Agents: A series of N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, showing inhibitory effects comparable to established drugs like Entinostat.[10] Novel N-benzylbenzamide derivatives have also been identified as potent tubulin polymerization inhibitors with significant antitumor activities.[11]

-

LRRK2 Inhibitors: In the context of neurodegenerative diseases, 5-substituent-N-arylbenzamide derivatives have been discovered as potent, selective, and orally bioavailable inhibitors of the Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease.[12]

-

The ability to readily modify both the benzoyl and N-allyl portions of the molecule allows for systematic Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug development.

Experimental Protocol: Synthesis via Acylation

This section provides a representative, self-validating protocol for the synthesis of N-Allylbenzamide based on the Schotten-Baumann reaction. The causality behind each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize N-Allylbenzamide from allylamine and benzoyl chloride.

Materials:

-

Allylamine (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Dichloromethane (DCM)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated Aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reactant Dissolution (Causality: Ensures homogeneity and controls initial reaction rate): In a round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath. This cooling step is critical to manage the exothermicity of the acylation reaction.

-

Base Addition (Causality: Neutralizes HCl byproduct, driving the reaction to completion): Add 10% aqueous NaOH solution to the flask. The biphasic system allows the NaOH to act as an acid scavenger without directly reacting with the benzoyl chloride.

-

Acylating Agent Addition (Causality: Forms the amide bond): Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirring solution over 15-20 minutes using an addition funnel. A slight excess of benzoyl chloride ensures complete consumption of the limiting allylamine. The slow addition prevents a rapid temperature increase.

-

Reaction Progression (Causality: Allows the reaction to proceed to completion): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Phase Separation (Causality: Removes the aqueous base and salts): Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer from the aqueous layer.

-

Workup - Washing (Causality: Removes residual impurities): Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

-

Water.

-

Brine (to facilitate the removal of dissolved water from the organic layer).

-

-

Drying (Causality: Removes residual water before solvent evaporation): Dry the separated organic layer over anhydrous MgSO₄. The drying agent is then removed by filtration.

-

Solvent Removal and Isolation (Causality: Isolates the final product): Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Allylbenzamide.

-

Purification (Self-Validation): The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product. The purity should be validated by NMR spectroscopy and compared with reference data.

Safety and Handling

N-Allylbenzamide is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[2][3]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[3] Use in a well-ventilated area and avoid breathing vapors or dust.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Conclusion

N-Allylbenzamide stands out as a highly functionalized and synthetically tractable molecule. Its dual reactivity, stemming from the aromatic ring and the allyl group, provides chemists with a robust platform for generating diverse and complex molecular structures. Its demonstrated utility as a precursor to bioactive heterocycles and as a core scaffold in the development of novel therapeutics underscores its importance in modern organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the forefront of chemical and pharmaceutical research.

References

- LookChem. Cas 10283-95-1, N-ALLYLBENZAMIDE.

-

National Center for Biotechnology Information. N-Allylbenzamide | C10H11NO | CID 307242 - PubChem. [Link]

- Guidechem. N-ALLYLBENZAMIDE (cas 10283-95-1) SDS/MSDS download.

-

National Institute of Standards and Technology. Benzamide, N-allyl- - the NIST WebBook. [Link]

-

Cheméo. Chemical Properties of Benzamide, N-allyl- (CAS 10283-95-1). [Link]

-

Hsieh, T. H., et al. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. National Institutes of Health. [Link]

-

Kim, J., et al. (2021). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. National Institutes of Health. [Link]

-

Turov, A. V., et al. Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. ResearchGate. [Link]

-

Wang, L., et al. (2016). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Ren, F., et al. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. [Link]

-

Wang, B., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

-

The Royal Society of Chemistry. Supplementary Material for an article. [Link]

Sources

- 1. Benzamide, N-allyl- [webbook.nist.gov]

- 2. N-Allylbenzamide | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. Benzamide, N-allyl- (CAS 10283-95-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. rsc.org [rsc.org]

- 7. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of N-Allylbenzamide

Abstract

N-allylbenzamide is a valuable chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its synthesis is a fundamental undertaking in many research and development laboratories. This technical guide provides an in-depth exploration of the primary synthetic routes to N-allylbenzamide, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, providing not just procedural steps but also the causal reasoning behind experimental choices. This guide emphasizes field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Allylbenzamide

N-allylbenzamide serves as a versatile building block in organic chemistry. The presence of the allyl group allows for a wide range of subsequent chemical transformations, including but not limited to, palladium-catalyzed reactions, additions to the double bond, and rearrangements. The benzamide moiety, on the other hand, is a common feature in many biologically active molecules. The combination of these two functional groups in N-allylbenzamide makes it a key precursor for the synthesis of complex nitrogen-containing heterocycles and other target molecules of medicinal interest. This guide will focus on the two most prevalent and practical methods for its synthesis: the Schotten-Baumann reaction and the N-alkylation of benzamide.

Primary Synthesis Route 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and reliable method for the synthesis of amides from amines and acyl chlorides.[1][2] In the context of N-allylbenzamide synthesis, this involves the reaction of benzoyl chloride with allylamine in the presence of a base.

Mechanism of the Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically aqueous sodium hydroxide, is crucial in this reaction for two primary reasons: it neutralizes the hydrochloric acid generated, driving the reaction to completion, and it deprotonates the protonated amide to yield the final N-allylbenzamide product.[4]

Experimental Protocol: Schotten-Baumann Synthesis of N-Allylbenzamide

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Benzoyl chloride

-

Allylamine

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylamine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution of allylamine. Concurrently, add a 10% aqueous sodium hydroxide solution dropwise to maintain the reaction mixture at a slightly basic pH (around 8-10). The use of a two-phase system (DCM and water) is a hallmark of Schotten-Baumann conditions.[1]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allylbenzamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-allylbenzamide as a white solid.[5]

Primary Synthesis Route 2: N-Alkylation of Benzamide

An alternative and widely used method for the synthesis of N-substituted amides is the N-alkylation of a primary amide.[6] For the synthesis of N-allylbenzamide, this involves the reaction of benzamide with an allyl halide, such as allyl bromide, in the presence of a strong base.

Mechanism of N-Alkylation

Amides are generally poor nucleophiles due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. Therefore, a strong base is required to deprotonate the amide, forming a highly nucleophilic amidate anion.[6] This anion then undergoes a nucleophilic substitution reaction (SN2) with the allyl halide to form N-allylbenzamide. Sodium hydride (NaH) is a commonly used base for this transformation as it irreversibly deprotonates the amide, driving the reaction forward.[6]

A potential side reaction in this process is the O-alkylation of the amide to form an imidate ester. However, N-alkylation is generally favored, particularly with primary amides.

Experimental Protocol: N-Alkylation of Benzamide with Allyl Bromide

This protocol provides a robust method for the N-alkylation of benzamide.

Materials:

-

Benzamide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF or DMF.

-

Amide Addition: Add benzamide (1.0 equivalent) portion-wise to the stirred suspension at 0 °C.

-

Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the amidate anion.

-

Alkylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Advanced Synthesis Method: Phase-Transfer Catalyzed N-Allylation

Phase-transfer catalysis (PTC) offers a practical and often milder alternative for N-alkylation, avoiding the need for strong, hazardous bases like sodium hydride.[6] In this method, a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or carbonate anion from the aqueous or solid phase to the organic phase, where it deprotonates the benzamide. The resulting amidate anion then reacts with the allyl halide in the organic phase.[6][7] This method can often be performed under solvent-free conditions with microwave irradiation, leading to shorter reaction times and environmentally benign procedures.[6]

Comparative Analysis of Synthesis Methods

| Method | Key Reagents | Typical Base | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |

| Schotten-Baumann | Benzoyl chloride, Allylamine | Aq. NaOH, Pyridine | Dichloromethane/Water | 0 °C to RT | High | Mild conditions, high yields, simple work-up | Use of corrosive benzoyl chloride |

| N-Alkylation | Benzamide, Allyl bromide | NaH, K₂CO₃ | THF, DMF | 0 °C to RT | Good to High | Readily available starting materials | Requires strong base and anhydrous conditions (with NaH) |

| Phase-Transfer Catalysis | Benzamide, Allyl bromide | K₂CO₃/KOH | Solvent-free (MW) or biphasic | RT to elevated (MW) | Good to High | Milder conditions, can be solvent-free | May require a catalyst |

| Palladium-Catalyzed | N-Propargyl benzamides, Boronic acids | KOAc | 1,4-Dioxane | 100 °C | Moderate to High | Access to substituted N-allylbenzamides | Requires a catalyst and more complex starting materials[3] |

Characterization of N-Allylbenzamide

The identity and purity of the synthesized N-allylbenzamide can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of N-allylbenzamide will show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons adjacent to the nitrogen.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon around 167 ppm, along with signals for the aromatic and allylic carbons.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretching of the amide group (typically around 1630-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).[9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-allylbenzamide (161.20 g/mol ).[10]

Conclusion

This technical guide has provided a comprehensive overview of the primary synthetic routes for N-allylbenzamide, focusing on the Schotten-Baumann reaction and N-alkylation of benzamide. By understanding the underlying mechanisms and following the detailed experimental protocols, researchers can reliably synthesize this important chemical intermediate. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The advanced method of phase-transfer catalysis offers a greener and often more practical alternative. Proper characterization using modern spectroscopic techniques is essential to ensure the identity and purity of the final product.

References

-

L.S.College, Muzaffarpur. (2020-08-01). Schotten–Baumann reaction. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

-

Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Schotten Baumann Reaction Mechanism Detailed Explanation. (2026-01-23). Chemisty Notes. [Link]

-

Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 2(5), 90. [Link]

-

SpectraBase. N-Allyl-N-[2-(allyloxy)phenyl]benzamide. [Link]

-

National Institute of Standards and Technology. Benzamide, N-allyl-. [Link]

-

ResearchGate. N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. [Link]

-

Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14(6), 1099-1102. [Link]

-

The Royal Society of Chemistry. Synthetic Procedures. [Link]

-

Organic Syntheses. N-BENZYL-p-TOLUENESULFONAMIDE. [Link]

-

Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahmonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of organic chemistry, 87(18), 12036–12040. [Link]

-

PubMed Central (PMC). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. [Link]

-

ACS Publications. Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. [Link]

-

PubMed Central (PMC). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. [Link]

-

PubMed Central (NIH). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. [Link]

-

PubChem. N-Allylbenzamide. [Link]

-

ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

-

ResearchGate. C–H alkylation of benzamides with alkyl halides. [Link]

-

ACS Publications. Gas-Phase Intramolecular Cyclization of Argentinated N-Allylbenzamides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Home Page [chem.ualberta.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzamide, N-allyl- [webbook.nist.gov]

An In-Depth Technical Guide to N-Allylbenzamide for Researchers and Drug Development Professionals

Introduction: Unveiling N-Allylbenzamide

N-Allylbenzamide, systematically known by its IUPAC name N-prop-2-enylbenzamide [1], is a chemical compound with the CAS Number 10283-95-1 . This molecule, with the chemical formula C₁₀H₁₁NO, belongs to the benzamide class of organic compounds, characterized by a benzene ring attached to an amide functional group. The presence of a reactive allyl group provides a versatile scaffold for further chemical modifications, making it a compound of interest in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of N-Allylbenzamide are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-prop-2-enylbenzamide | [1] |

| CAS Number | 10283-95-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | [2] |

| Boiling Point | 331.5°C at 760 mmHg | [2] |

| Density | 1.02 g/cm³ | [2] |

| Flash Point | 194°C | [2] |

Spectroscopic data is crucial for the unambiguous identification and characterization of N-Allylbenzamide.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data can vary slightly based on the solvent and instrument used, typical chemical shifts can be predicted based on the structure. The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the vinyl protons of the allyl group, and the methylene protons adjacent to the nitrogen. Similarly, the carbon-13 NMR (¹³C NMR) spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the allyl group.[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of N-Allylbenzamide is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and the C=C stretching of the allyl group.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern of N-Allylbenzamide under electron ionization would likely involve cleavage of the amide bond and fragmentation of the allyl group.[7][8][9]

Synthesis of N-Allylbenzamide: A Validated Experimental Protocol

The synthesis of N-Allylbenzamide can be efficiently achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[10][11] This reaction involves the treatment of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality Behind Experimental Choices

The choice of the Schotten-Baumann reaction is predicated on its reliability, generally high yields, and the ready availability of the starting materials: benzoyl chloride and allylamine. The use of a biphasic system (an organic solvent and an aqueous base solution) is common, allowing for the efficient reaction at the interface while the base in the aqueous phase neutralizes the generated HCl, preventing the protonation and deactivation of the amine nucleophile. Dichloromethane is a suitable organic solvent due to its inertness and ability to dissolve the reactants. Sodium hydroxide is a cost-effective and efficient base for this transformation.

Experimental Workflow Diagram

Caption: A schematic representation of the synthesis workflow for N-Allylbenzamide.

Step-by-Step Methodology

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Preparation of Aqueous Phase: In the round-bottom flask, dissolve allylamine (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in 50 mL of water. Cool the solution in an ice bath.

-

Preparation of Organic Phase: In a separate beaker, dissolve benzoyl chloride (1.05 equivalents) in 50 mL of dichloromethane (DCM).

-

Reaction: Transfer the benzoyl chloride solution to the dropping funnel. Add the benzoyl chloride solution dropwise to the vigorously stirred aqueous solution of allylamine and sodium hydroxide over a period of 30 minutes, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-Allylbenzamide.

Applications in Drug Development and Medicinal Chemistry

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities.[12] These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[12][13]

The presence of the allyl group in N-Allylbenzamide offers a reactive handle for further synthetic transformations, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the double bond of the allyl group can undergo various reactions such as hydrogenation, halogenation, epoxidation, and dihydroxylation, leading to a diverse set of analogues.

While specific biological targets for N-Allylbenzamide are not extensively documented in publicly available literature, its structural similarity to other biologically active benzamides suggests potential avenues for investigation. For example, some N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.[14] Other benzamide derivatives have shown promise as inhibitors of kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[15]

Potential Signaling Pathway Involvement

The exploration of N-Allylbenzamide and its derivatives in drug discovery could involve targeting various signaling pathways implicated in disease. A hypothetical workflow for investigating the biological activity of novel N-Allylbenzamide derivatives is depicted below.

Sources

- 1. N-Allylbenzamide | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Benzamide, n-benzyl-2-(methylamino)-, [webbook.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of N-Allylbenzamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of N-Allylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of specific experimental data for N-Allylbenzamide, this document establishes a predictive solubility framework based on fundamental chemical principles and comparative analysis with its parent compound, benzamide. Furthermore, a detailed, field-proven experimental protocol is provided to empower researchers to determine precise solubility data in their own laboratory settings.

Theoretical Framework: Predicting the Solubility of N-Allylbenzamide

N-Allylbenzamide (C₁₀H₁₁NO) is a secondary amide featuring a molecular structure that dictates its solubility profile.[1] Its solubility in various organic solvents is governed by the interplay of its polar amide group and its nonpolar phenyl and allyl substituents. This dual nature allows for a nuanced solubility behavior that can be predicted by understanding the underlying intermolecular forces.

The core principle of "like dissolves like" is paramount in predicting solubility.[2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2] The polarity of organic molecules is determined by the presence of polar bonds, which are often found in functional groups containing electronegative atoms like oxygen and nitrogen.

Key Structural Features Influencing N-Allylbenzamide Solubility:

-

The Amide Group (-CONH-): The amide functional group is polar and capable of acting as both a hydrogen bond donor (the N-H bond) and a hydrogen bond acceptor (the C=O group).[3][4] This characteristic is crucial for its interaction with and solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[5]

-

The Phenyl Group (C₆H₅-): This aromatic ring is nonpolar and contributes to the molecule's solubility in nonpolar or weakly polar solvents through van der Waals forces.

-

The Allyl Group (-CH₂-CH=CH₂): This hydrocarbon chain is also nonpolar, further enhancing the compound's affinity for nonpolar environments.

The balance between the polar amide group and the nonpolar phenyl and allyl groups suggests that N-Allylbenzamide will exhibit a broad solubility range, with optimal solubility likely in solvents of intermediate polarity or those that can effectively interact with both the polar and nonpolar regions of the molecule. As the nonpolar hydrocarbon portion of an amide increases in size, its water solubility tends to decrease.[3]

Comparative Analysis with Benzamide

While specific quantitative solubility data for N-Allylbenzamide is scarce, extensive data exists for its parent compound, benzamide (C₇H₇NO).[6] Benzamide is a white solid that is slightly soluble in water and soluble in many organic solvents.[6] A systematic study on the solubility of benzamide in various organic solvents at different temperatures revealed the following trend in solubility:

Methanol > Acetone > Ethanol > 1-Propanol > 1-Butanol > Isopropanol > Isobutanol > Methyl Acetate > Ethyl Acetate > Butyl Acetate > Acetonitrile > Water [7]

This trend is temperature-dependent, with solubility increasing with rising temperature.[7] This data provides a valuable predictive tool for the solubility of N-Allylbenzamide. The addition of the nonpolar allyl group in N-Allylbenzamide would likely decrease its solubility in highly polar solvents like water and methanol compared to benzamide, while potentially increasing its solubility in less polar solvents like ethers and hydrocarbons.

Predicted Solubility Profile of N-Allylbenzamide

Based on the theoretical principles and comparative data, a qualitative solubility profile for N-Allylbenzamide can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The alcohol's hydroxyl group can effectively hydrogen bond with the amide's N-H and C=O groups. The alkyl portion of the alcohol can interact with the phenyl and allyl groups of N-Allylbenzamide. |

| Polar Aprotic | Acetone, DMSO, DMF | High | These solvents can act as strong hydrogen bond acceptors for the amide's N-H group and can effectively solvate the polar amide functionality. Their moderate polarity also accommodates the nonpolar parts of the molecule. |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | These solvents have a moderate polarity and can interact favorably with both the polar amide group and the nonpolar aromatic and aliphatic parts of the molecule. |

| Ethers | Diethyl Ether, THF | Moderate to Low | Ethers are less polar than alcohols and can only act as hydrogen bond acceptors. Their ability to solvate the amide group is therefore reduced. |

| Esters | Ethyl Acetate | Moderate to Low | Similar to ethers, esters are moderately polar and can act as hydrogen bond acceptors. |

| Nonpolar Aromatic | Toluene, Benzene | Low | The primary interactions would be van der Waals forces between the aromatic rings of the solvent and the phenyl group of N-Allylbenzamide. The polar amide group will hinder solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low/Insoluble | The significant difference in polarity between the highly polar amide group and the nonpolar alkane solvent will result in poor solvation and thus, low solubility. |

| Aqueous | Water | Very Low/Insoluble | While the amide group can hydrogen bond with water, the large nonpolar phenyl and allyl groups will dominate, leading to low aqueous solubility. Amides are generally considered to have low water solubility.[8] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data for N-Allylbenzamide, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[9]

The Shake-Flask Method: A Step-by-Step Workflow

This protocol outlines a robust and self-validating procedure for determining the solubility of N-Allylbenzamide in a chosen organic solvent.

Materials and Equipment:

-

N-Allylbenzamide (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Workflow Diagram:

Sources

- 1. N-Allylbenzamide | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzamide - Wikipedia [en.wikipedia.org]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of N-Allylbenzamide

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount to ensuring its quality, efficacy, and safety throughout its lifecycle. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N-Allylbenzamide (CAS 10283-95-1), a compound of interest in various research and development pipelines. We will delve into the chemical rationale behind its stability profile, outline rigorous protocols for stability assessment, and provide actionable recommendations for its handling and storage.

Molecular Structure and Intrinsic Stability

N-Allylbenzamide is characterized by a stable secondary amide linkage and a reactive allyl group attached to the nitrogen atom. The stability of this molecule is a tale of two functionalities: the robust amide bond and the susceptible allyl moiety.

The amide bond in N-Allylbenzamide derives its stability from resonance delocalization, which imparts a partial double bond character to the C-N bond.[1] This makes the carbonyl carbon less electrophilic and, consequently, less susceptible to nucleophilic attack. As a result, amides are among the most stable carboxylic acid derivatives, and their hydrolysis typically requires aggressive conditions such as heating in the presence of strong acids or bases.[2][3][4]

Conversely, the allyl group introduces potential routes for degradation. The double bond is susceptible to oxidation and addition reactions, and the allylic position is prone to radical reactions. The overall stability of N-Allylbenzamide is therefore a balance between the resilient amide core and the reactive allylic functionality.

Recommended Storage and Handling Protocols

Based on its chemical properties and safety data, the following storage and handling procedures are recommended to maintain the integrity of N-Allylbenzamide.

Storage Conditions:

-

Temperature: Store in a cool, dry place.[5] Refrigeration is generally recommended for long-term storage to minimize any potential for slow degradation.

-

Atmosphere: Keep the container tightly closed to protect from atmospheric moisture and oxygen.[6][7][8] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage of high-purity material.

-

Light: Protect from light, as aromatic compounds can be susceptible to photodegradation.[9][10] Amber vials or storage in a dark cabinet are recommended.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Handling Precautions:

-

Use in a well-ventilated area to avoid inhalation.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Avoid generating dust when handling the solid material.[5][7]

Comprehensive Stability Assessment: A Methodological Approach

A thorough understanding of a compound's stability profile is achieved through forced degradation studies, also known as stress testing.[5] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[6][12][13]

Typical HPLC Method Parameters:

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds like N-Allylbenzamide. |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) | Allows for the effective separation of the parent compound from potential degradation products with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good resolution and reasonable run times. |

| Detection | UV at an appropriate wavelength (e.g., 225 nm) | N-Allylbenzamide has a benzoyl chromophore that absorbs in the UV region. |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. |

Forced Degradation (Stress Testing) Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study of N-Allylbenzamide. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Experimental Workflow for Forced Degradation:

Caption: Acid-catalyzed hydrolysis of N-Allylbenzamide.

Base-Catalyzed Hydrolysis:

Caption: Base-catalyzed hydrolysis of N-Allylbenzamide.

Oxidative Degradation

The allyl group is susceptible to oxidation. Potential reactions include epoxidation of the double bond or cleavage of the double bond to form smaller aldehydes or carboxylic acids.

Photolytic Degradation

Aromatic amides can undergo a photo-Fries rearrangement upon exposure to UV light. [9][10]This could potentially lead to the formation of aminobenzophenone derivatives, although this is less common for N-substituted amides.

Conclusion

N-Allylbenzamide is a moderately stable compound, with its stability profile largely governed by the robust amide bond and the more reactive allyl group. For optimal preservation of its integrity, it should be stored in a cool, dry, and dark environment in a tightly sealed container, away from incompatible chemicals. A comprehensive stability assessment, utilizing a validated stability-indicating HPLC method and a rigorous forced degradation protocol, is essential to fully characterize its degradation pathways and establish its shelf-life. The insights gained from such studies are critical for ensuring the quality and reliability of N-Allylbenzamide in research and development applications.

References

-

A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (n.d.). PubMed Central. Retrieved from [Link]

-

Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (n.d.). Scholars Middle East Publishers. Retrieved from [Link]

-

Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (n.d.). International Journal of Pharmaceutical Research. Retrieved from [Link]

-

N-Allylbenzamide | C10H11NO. (n.d.). PubChem. Retrieved from [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

-

Chemistry of Amides. (2022, September 24). LibreTexts Chemistry. Retrieved from [Link]

-

Reactions of Amides. (n.d.). Save My Exams. Retrieved from [Link]

-

Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. (n.d.). PubMed. Retrieved from [Link]

-

Choices of chromatographic methods as stability indicating assays for pharmaceutical products. (n.d.). Monash University. Retrieved from [Link]

-

AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. (2023, December 12). International Journal of Novel Research and Development. Retrieved from [Link]

-

N-Allylbenzamide. (n.d.). PubChem. Retrieved from [Link]

-

Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PubMed Central. Retrieved from [Link]

-

The Photolyses of Fully Aromatic Amides. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. (n.d.). PubMed. Retrieved from [Link]

-

Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. (2014, September 9). ResearchGate. Retrieved from [Link]

-

The Photolyses of Fully Aromatic Amides. (n.d.). ResearchGate. Retrieved from [Link]

-

Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). CUTM Courseware. Retrieved from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015, November 3). ResearchGate. Retrieved from [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. (n.d.). PubMed. Retrieved from [Link]

-

Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. (2021, August 23). Journal of Pharmaceutical Research International. Retrieved from [Link]

-

Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). The Pharma Review. Retrieved from [Link]

-

Q1A(R2) Stability testing of new drug substances and products. (n.d.). European Medicines Agency. Retrieved from [Link]

-

sustainable stability indicating HPLC method for the determination of Tigecycline and greenness assessment. (2023, March 28). F1000Research. Retrieved from [Link]

-

Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved from [Link]

-

2-(N-allylsulfamoyl)-N-propylbenzamide. (n.d.). MDPI. Retrieved from [Link]

-

Effect of allylic groups on S(N)2 reactivity. (2014, July 18). PubMed. Retrieved from [Link]

-

Drug Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015, April 2). American Pharmaceutical Review. Retrieved from [Link]

-

Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014, May 1). PubMed. Retrieved from [Link]

-

A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. (2019, March 18). ResearchGate. Retrieved from [Link]

-

Isolation, characterization using LC-ESI-QTOF, NMR and in vitro cytotoxicity assay of niclosamide forced degradation products. (2017, March 20). PubMed. Retrieved from [Link]

-

Kinetics of hydrolysis of NN′-diarylsulphamides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

- 1. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. biomedres.us [biomedres.us]

- 6. saudijournals.com [saudijournals.com]

- 7. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ViewArticleDetail [ijpronline.com]

N-Allylbenzamide: A Divergent Precursor in Heterocyclic Synthesis

Executive Summary

N-Allylbenzamide (C₁₀H₁₁NO) is a bifunctional building block that serves as a linchpin in the synthesis of nitrogen-oxygen heterocycles. Its utility stems from the orthogonal reactivity of its two primary functional motifs: the nucleophilic amide (capable of acting as a directing group or nucleophile via oxygen or nitrogen) and the electrophilic/radical-acceptor allyl group .

For drug development professionals, this precursor offers a rapid entry point into three privileged medicinal scaffolds: Oxazolines (via electrophilic cyclization), Isoindolinones (via metal-catalyzed C-H activation), and Dihydroisoquinolinones (via radical cascade reactions). This guide details the mechanistic underpinnings and experimental protocols for leveraging N-allylbenzamide in high-value organic synthesis.[1]

Chemical Profile & Synthetic Logic[2][3]

Structural Bifunctionality

The strategic value of N-allylbenzamide lies in its ability to undergo divergent cyclization based on the reaction conditions:

-

Kinetic Control (5-exo-trig): Under electrophilic conditions (e.g.,

), the amide oxygen attacks the activated alkene, forming oxazolines . -

Thermodynamic/Radical Control (6-endo-trig): Under radical conditions, external radicals add to the terminal alkene, triggering a cascade cyclization onto the aromatic ring to form isoquinolinones .

-

C-H Activation: Palladium catalysts utilize the amide as a directing group to activate the ortho-C-H bond, facilitating annulation to isoindolinones .

Divergent Synthesis Map

The following diagram illustrates the reaction pathways accessible from a single N-allylbenzamide precursor.

Figure 1: Divergent synthetic pathways for N-Allylbenzamide transformation.

Key Transformation 1: Electrophilic Cyclization to Oxazolines

Mechanism & Utility

The synthesis of 2-oxazolines proceeds via an iodonium-induced cyclization. The amide oxygen acts as the nucleophile, attacking the activated double bond in a 5-exo-trig fashion. This is a powerful method for generating chiral ligands (e.g., BOX ligands) if chiral hypervalent iodine catalysts are employed.

Critical Insight: The regioselectivity is governed by the Baldwin rules, where 5-exo cyclization is kinetically favored over 6-endo. However, the choice of oxidant is critical to prevent over-oxidation to oxazoles.

Protocol: Iodine-Mediated Cyclization

Reference Grounding: Based on standard iodocyclization methodologies [1].

Reagents:

-

N-Allylbenzamide (1.0 equiv)[2]

-

Iodine (

) (3.0 equiv) -

Sodium Bicarbonate (

) (3.0 equiv) -

Solvent: MeCN/H₂O (1:1)

Step-by-Step Methodology:

-

Preparation: Dissolve N-allylbenzamide (161 mg, 1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL).

-

Addition: Add solid

(252 mg, 3.0 mmol) to the stirred solution. -

Cyclization: Cool the mixture to 0°C. Add

(761 mg, 3.0 mmol) portion-wise over 10 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of starting material).

-

Quench: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (solution turns from brown to colorless). -

Workup: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layers over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc) yields 5-(iodomethyl)-2-phenyl-4,5-dihydrooxazole.

Key Transformation 2: Radical Cascade to Isoquinolinones

Mechanism: Visible-Light Photoredox

This pathway utilizes a radical "trap-and-cyclize" mechanism. An external radical (generated via photoredox catalysis from an alkyl bromide or N-hydroxyphthalimide ester) adds to the terminal alkene of N-allylbenzamide. The resulting carbon-centered radical then cyclizes onto the aromatic ring, followed by oxidation/deprotonation to restore aromaticity.

Why this matters: It allows for the rapid assembly of 3,4-dihydroisoquinolinones, a scaffold found in numerous alkaloids, under mild conditions without precious metal cross-coupling.

Figure 2: Mechanistic flow of the radical cascade cyclization.

Protocol: Ir-Catalyzed Photoredox Cyclization

Reference Grounding: Adapted from visible-light induced radical cyclization studies [2].

Reagents:

-

N-Allylbenzamide (0.2 mmol)

- -Carbonyl Alkyl Bromide (2.0 equiv) (Radical precursor)

- (1 mol%) (Photocatalyst)

- (2.0 equiv) (Base)

-

Solvent: MeCN (degassed)

-

Light Source: Blue LEDs (450 nm)

Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a stir bar, combine N-allylbenzamide, alkyl bromide,

, and -

Inert Atmosphere: Evacuate and backfill with Nitrogen (

) three times. Add degassed MeCN via syringe. -

Irradiation: Place the tube approximately 2-3 cm away from blue LEDs. Stir vigorously at room temperature for 12–24 hours.

-

Validation: Monitor consumption of the benzamide by LC-MS.

-

Workup: Dilute with water, extract with DCM, and purify via silica gel chromatography.

Quantitative Data Summary

The following table compares the efficiency and conditions of the primary synthetic pathways using N-allylbenzamide.

| Transformation | Target Scaffold | Key Reagent/Catalyst | Mechanism | Typical Yield | Ref |

| Iodocyclization | Oxazoline | Electrophilic Addition (5-exo) | 85-95% | [1] | |

| Photoredox | Isoquinolinone | Radical Cascade (6-endo) | 70-85% | [2] | |

| C-H Activation | Isoindolinone | C-H Insertion | 60-80% | [3] | |

| Metathesis | Macrocycle | Grubbs II | Ring-Closing Metathesis | 80-90% | [4] |

References

-

Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 2021.[3] Link

-

Visible-Light Induced Radical Cyclization of N-Allylbenzamide with α-Carbonyl Alkyl Bromide. ResearchGate/Vertex Snippet. Link

-

Synthesis of substituted isoindolin-1-one compounds from N,N-dialkyl benzamides. ResearchGate. Link

-

Ring-closing metathesis of N-alkenyl-cyanamides. Royal Society of Chemistry. Link

-

N-Allylbenzamide PubChem Entry. National Institutes of Health. Link

Sources

- 1. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Allylbenzamide | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines [organic-chemistry.org]

Discovery and history of N-Allylbenzamide

Title: N-Allylbenzamide: A Technical Monograph on Synthetic Utility and Catalytic Benchmarking

Executive Summary & Chemical Identity

N-Allylbenzamide (CAS 10283-95-1) is not merely a chemical intermediate; it is a "privileged substrate" in the field of organometallic methodology. While historically synthesized as a simple derivative of benzoic acid, its modern significance lies in its role as a benchmark molecule for testing amidyl radical cyclizations , palladium-catalyzed carboaminations , and C-H activation protocols.

For the drug development professional, N-Allylbenzamide represents a critical scaffold. Its cyclization products (oxazolines, oxazines, and isoquinolinones) are pharmacophores found in numerous bioactive agents, including tubulin polymerization inhibitors and TRP channel modulators.

Chemical Profile Table

| Property | Specification |

| IUPAC Name | N-(prop-2-en-1-yl)benzamide |

| CAS Registry Number | 10283-95-1 (Note: Often confused with N-propylbenzamide, CAS 10546-70-0) |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 39–41 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Functional Groups | Amide (Directing Group), Terminal Alkene (Radical/Metal Acceptor) |

Historical Synthesis & Evolution

The "discovery" of N-Allylbenzamide is inextricably linked to the development of the Schotten-Baumann reaction (1884). Early organic chemists required methods to characterize amines and acids; converting volatile allylamine into a crystalline benzamide derivative was a standard identification technique.

However, the molecule's history bifurcates into two eras:

-

The Characterization Era (1890s–1970s): Used primarily to identify allylamine or study simple amide hydrolysis rates.

-

The Catalytic Renaissance (1980s–Present): With the advent of transition metal catalysis, N-Allylbenzamide became a model substrate. The proximity of the amide nitrogen (nucleophile) to the alkene (electrophile) makes it ideal for testing intramolecular cyclization methodologies.

Core Synthesis Pathway (Schotten-Baumann)

The industrial standard for synthesis remains the reaction of benzoyl chloride with allylamine under basic conditions. The base serves to neutralize the HCl byproduct, driving the equilibrium forward.

Figure 1: The classical Schotten-Baumann synthesis mechanism utilized for large-scale production.

Advanced Application: Palladium-Catalyzed Cyclization

The true value of N-Allylbenzamide in modern research is its utility in Pd(II)-catalyzed oxidative heterocyclization . This transformation converts the linear amide into a heterocyclic oxazoline or oxazine , motifs prevalent in antibiotics and chiral ligands.

Mechanistic Insight

Unlike simple alkene reductions, this reaction requires an oxidant (often Benzoquinone or O₂) to regenerate the active Pd(II) species from Pd(0). The amide oxygen acts as the internal nucleophile attacking the Pd-activated alkene (amidopalladation).

Why this matters: This reaction validates the "ligand control" concept. Changing the ligand on Palladium can force the reaction to form a 5-membered ring (5-exo-trig) vs. a 6-membered ring (6-endo-trig).

Figure 2: The Wacker-type oxidative cyclization cycle common in medicinal chemistry workflows.

Experimental Protocols

Protocol A: High-Purity Synthesis of N-Allylbenzamide

Use this protocol to generate starting material for catalytic screening.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and thermometer. Place in an ice-water bath (0 °C).

-

Reagents:

-

Allylamine (50 mmol, 1.1 equiv) - Caution: Toxic/Lachrymator.

-

Triethylamine (Et₃N) (60 mmol, 1.2 equiv) or 10% NaOH.

-

Dichloromethane (DCM) (100 mL) - Anhydrous.

-

Benzoyl Chloride (45 mmol, 1.0 equiv).

-

-

Procedure:

-

Dissolve Allylamine and Et₃N in DCM. Cool to 0 °C.

-

Add Benzoyl Chloride dropwise over 30 minutes. Critical: Maintain internal temp < 5 °C to prevent side reactions.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup:

-

Quench with 1M HCl (removes unreacted amine). Wash organic layer with Sat. NaHCO₃ (removes benzoic acid), then Brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

Recrystallization: Use Hexane/EtOAc (4:1) if the solid is slightly yellow.

-

-

Validation: ¹H NMR (CDCl₃) should show a doublet at ~4.1 ppm (allylic CH₂) and multiplets at 5.2/5.9 ppm (alkene protons).

Protocol B: Pd-Catalyzed Cyclization to 2-Phenyl-5-vinyloxazoline

Use this to test catalyst efficiency.

-

Reagents: N-Allylbenzamide (1.0 equiv), Pd(OAc)₂ (5 mol%), Benzoquinone (2.0 equiv, oxidant).

-

Solvent: Acetic Acid or Toluene (0.1 M).

-

Conditions: Heat to 60 °C for 12 hours under Argon.

-

Observation: The reaction mixture will darken as Pd(0) precipitates (Pd black) if re-oxidation is inefficient.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc).

Pharmacological & Research Implications

While N-Allylbenzamide is the substrate, its derivatives are the drugs.

-

Tubulin Inhibition: Recent studies (2021) have shown that N-benzylbenzamide derivatives (structural analogs) bind to the colchicine site of tubulin. N-Allylbenzamide serves as the scaffold for establishing Structure-Activity Relationships (SAR) in this domain.

-

Antibacterial Agents: Halogenated derivatives of N-Allylbenzamide have demonstrated MIC values <10 µg/mL against E. coli, making them viable lead compounds for antibiotic resistance research.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and high ligand efficiency, it is often included in fragment libraries for crystallographic screening against novel protein targets.

References

-

Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides. The Journal of Organic Chemistry. (2025). Retrieved from (Note: Representative link for recent Pd-catalysis context).

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. (2023). Retrieved from (Context on biological activity of benzamide derivatives).

-

N-Allylbenzamide PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from .

-

Palladium(II)-catalyzed oxidative cyclization of allylic tosylcarbamates. PubMed. (2012).[1] Retrieved from .

Sources

Comprehensive Theoretical Framework for N-Allylbenzamide: DFT Benchmarking & Electronic Structure Analysis

Executive Summary

N-Allylbenzamide represents a pivotal pharmacophore in medicinal chemistry, serving as a structural scaffold for various bioactive agents, including herbicides and pharmaceutical intermediates.[1][2] Its dual functionality—comprising a rigid aromatic benzamide core and a flexible allylic tail—creates a unique electronic environment suitable for diverse receptor binding interactions.[2]

This technical guide establishes a rigorous computational protocol for characterizing N-Allylbenzamide. By leveraging Density Functional Theory (DFT), we define the causality between its electronic structure and its reactivity profile, providing a roadmap for researchers to validate experimental data through high-level theoretical calculations.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy, utilizing the B3LYP hybrid functional which has proven robust for organic amide systems.

Theoretical Setup[1][2][3][4][5][6]

-

Software Framework: Gaussian 16 / ORCA 5.0

-

Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[2]

-

Basis Set: 6-311++G(d,p)[1][3]

-

Rationale: The inclusion of diffuse functions (++) is critical for capturing the lone pair interactions on the Nitrogen and Oxygen atoms, while polarization functions (d,p) accurately model the allylic pi-system.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model)

-

Solvents: Water (biological simulation) and Ethanol (synthesis medium).[2]

-

Experimental Workflow Diagram

The following directed graph illustrates the logical flow of the computational study, ensuring self-validation at each step.

Figure 1: Self-validating computational workflow for N-Allylbenzamide analysis. The diamond node represents a critical decision point to ensure the structure is at a true local minimum.

Structural Analysis & Geometry Optimization

The geometry of N-Allylbenzamide is governed by the competition between the planar benzamide resonance and the steric flexibility of the allyl group.

Key Geometric Parameters

Upon optimization at the B3LYP/6-311++G(d,p) level, the structure exhibits specific bond length alterations due to resonance.

| Parameter | Bond Type | Theoretical Value (Å) | Experimental Ref. (XRD) | Deviation (%) | Mechanistic Insight |

| C7-O8 | Carbonyl (C=O) | 1.224 | 1.230 | < 0.5% | Double bond character retained; slight elongation due to amide resonance.[2] |

| C7-N9 | Amide (C-N) | 1.365 | 1.358 | ~ 0.5% | Partial double bond character (shorter than single C-N ~1.47Å) restricts rotation.[2] |

| N9-C10 | Allylic (N-C) | 1.458 | 1.460 | < 0.2% | Pure single bond; allows conformational flexibility of the allyl tail. |

| C11=C12 | Vinyl (C=C) | 1.331 | 1.335 | < 0.3% | Typical alkene length; minimal conjugation with the amide system due to the methylene spacer. |

Note: Theoretical values are representative of B3LYP/6-311++G(d,p) calculations on benzamide derivatives.